1,3-Diazaspiro(4.4)nonane-2-thione
Description
Defining the Spirocyclic Framework and its Academic Relevance
Spiro compounds are characterized by a unique structural feature where two rings are connected by a single common atom, known as the spiro atom. rsc.org This arrangement imparts a twisted and rigid three-dimensional geometry to the molecule. nih.gov The inherent three-dimensionality and high sp3 character of spirocycles have garnered increasing interest in fields like drug discovery. nih.govmdpi.com These structural motifs are prevalent in natural products and are recognized for their potential to offer a favorable balance between conformational rigidity and flexibility, which can be advantageous for binding to biological targets. nih.govrsc.org The academic relevance of spirocycles is underscored by their frequent appearance in natural products and their growing application in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of molecules. researchgate.net
Structural Overview of the 1,3-Diazaspiro[4.4]nonane-2-thione Scaffold
The name "1,3-Diazaspiro[4.4]nonane-2-thione" provides a systematic description of its molecular structure. ontosight.ai The term "spiro" indicates the fundamental framework of two rings sharing a single carbon atom. "nonane" signifies a total of nine atoms in the bicyclic system, excluding hydrogens. The "[4.4]" notation specifies that each of the two rings is a five-membered ring, with four atoms plus the central spiro atom. "1,3-Diaza" reveals the presence of two nitrogen atoms at positions 1 and 3 within one of the rings. Finally, "-2-thione" indicates that a sulfur atom is double-bonded to the carbon at the second position of this heterocyclic ring. ontosight.ai This unique arrangement of atoms gives 1,3-Diazaspiro[4.4]nonane-2-thione its distinct chemical properties and reactivity. ontosight.ai
Research Landscape and Significance of Spiro Thiones in Academic Contexts
The research landscape for spiro compounds is vast and continues to expand, with a significant number of publications appearing annually. mdpi.com Thione-containing compounds, in general, have been investigated for a range of potential biological activities. ontosight.ai The incorporation of a thione group (-C=S) into a spirocyclic framework, as seen in 1,3-Diazaspiro[4.4]nonane-2-thione, contributes to its reactivity and potential as a subject of academic inquiry. ontosight.ai While specific research on 1,3-Diazaspiro[4.4]nonane-2-thione itself is not extensively detailed in publicly available literature, the broader class of spiro-heterocycles containing nitrogen and sulfur is of considerable interest. nih.gov These compounds are explored for their diverse pharmacological potential, highlighting the academic significance of scaffolds like spiro thiones. nih.gov The synthesis of such complex molecules often involves multi-step reactions requiring careful control of experimental conditions. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
13157-23-8 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10) |
InChI Key |
XKCULAZNVTWJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC(=S)N2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1,3 Diazaspiro 4.4 Nonane 2 Thione Systems
Methodologies for the Spiro[4.4]nonane Core Formation
The formation of the spiro[4.4]nonane skeleton is the foundational step in the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione. Various methodologies have been developed to construct this all-carbon spirocyclic system, ranging from multi-step sequences to more convergent annulation reactions. A common and versatile starting material for many of these approaches is spiro[4.4]nonane-1,6-dione.
Multi-Step Approaches to Spiro[4.4]nonane Scaffolds
Multi-step syntheses offer a high degree of control and flexibility in the construction of the spiro[4.4]nonane framework. A practical and scalable approach to enantiopure spiro[4.4]nonane-1,6-dione, a key precursor, has been reported. This strategy can be adapted to produce the racemic dione (B5365651) as well. The synthesis of cis,cis-spiro[4.4]nonane-1,6-diol has been achieved through a sequence involving the alkylation of the anion of ethyl 2-oxocyclopentanecarboxylate with ethyl 4-bromobutyrate. The resulting diester is then hydrolyzed and decarboxylated. The subsequent spirocyclization is effected by treatment with p-toluenesulfonic acid in refluxing toluene, which produces the racemic spiro[4.4]nonane-1,6-dione ntu.edu.tw.
Another approach to spiro[4.4]nonane-1,6-dione involves an acid-catalyzed, intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid nih.gov. These multi-step methods, while sometimes lengthy, provide access to key intermediates that can be further functionalized to introduce the necessary diamine precursors for the target 1,3-diazaspiro[4.4]nonane-2-thione.
A potential alternative route to a related spirocyclic diamine precursor could involve the Beckmann rearrangement of spiro[4.4]nonane-1,6-dione monoximes. The course of this rearrangement has been shown to be dependent on the choice of acidic promoter, offering a pathway to spirocyclic lactams which could then be converted to amino-ketones or diamines nih.gov.
Annulation Reactions for Spirocyclic Construction
Annulation reactions provide a more convergent and often more efficient means of constructing spirocyclic systems. These methods typically involve the formation of one of the rings onto a pre-existing carbocycle in a single or a few steps. While specific examples leading directly to the 1,3-diazaspiro[4.4]nonane-2-thione core via annulation are not prevalent, the principles of annulation can be applied to the synthesis of the spiro[4.4]nonane framework. For instance, domino reactions involving radical bicyclization have been employed for the synthesis of 1-azaspiro[4.4]nonane skeletons, demonstrating the utility of cyclization strategies in building such systems nih.gov.
Stereoselective Synthesis and Chiral Induction in Spiro-Diazaspiro[4.4]nonanes
Enantioselective and Diastereoselective Control
Enantioselective and diastereoselective control in the synthesis of the spiro[4.4]nonane core is often achieved through the asymmetric reduction of the prochiral spiro[4.4]nonane-1,6-dione. The choice of reducing agent and catalyst can have a profound effect on the stereoselectivity of the resulting diols ntu.edu.tw. For example, the use of chiral oxazaborolidine reagents as catalysts for the reduction of the dione can produce the trans,trans-diol stereoselectively ntu.edu.tw.
The different diastereomers of spiro[4.4]nonane-1,6-diol (cis,cis; cis,trans; and trans,trans) can be separated by column chromatography ntu.edu.tw. The resolved enantiomers of the diol can then be carried forward to synthesize chiral diamines and subsequently the target chiral 1,3-diazaspiro[4.4]nonane-2-thione.
The conversion of the chiral diols to the corresponding chiral diamines is a key step. This can be achieved by first converting the diol to a dimesylate, followed by reaction with sodium azide to form a diazide. Subsequent reduction of the diazide, for example with Pd/C and molecular hydrogen, yields the desired chiral diamine ntu.edu.tw.
Organocatalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spirocyclic systems. Chiral thioureas, in particular, have been used as organocatalysts in various asymmetric transformations. These catalysts operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of reactions nih.govrsc.org. While a direct application to the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione is not explicitly detailed in the literature, the principles of organocatalysis could be applied to the enantioselective formation of the spiro[4.4]nonane core or in a dynamic kinetic resolution process.
N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts. A carbene- and thiourea-cocatalyzed desymmetrization process has been developed for rapid asymmetric access to spirocycles, highlighting the potential of combining different organocatalytic modes researchgate.net.
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a versatile platform for asymmetric synthesis. Rhodium catalysts, in particular, have been shown to be highly effective in the enantioselective hydrogenation of various substrates. For instance, rhodium complexes containing chiral bisaminophosphine ligands have been used for the asymmetric hydrogenation of enamides to produce chiral amines with high enantioselectivity. This type of methodology could potentially be adapted for the asymmetric synthesis of chiral amines on the spiro[4.4]nonane scaffold.
The stereoselective reduction of spiro[4.4]nonane-1,6-dione can also be achieved using metal catalysts. For example, catalytic hydrogenation in the presence of platinum-on-charcoal in acetic acid has been reported to predominantly form the cis,trans-diol ntu.edu.tw. The choice of metal catalyst and reaction conditions can thus be tuned to achieve a desired diastereoselectivity.
C-H Activation-Initiated Spiroannulation Reactions
Transition-metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering an atom-economical and efficient pathway to form carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy has been successfully applied to the synthesis of spirocyclic compounds through reactions known as spiroannulations.
Rhodium(III) catalysts have proven to be particularly effective in mediating C-H activation and subsequent cyclization reactions to form spirocyclic frameworks. researchgate.netrsc.org These reactions often proceed with high efficiency and selectivity. The catalytic cycle typically involves the coordination of the rhodium catalyst to a directing group on the substrate, followed by C-H bond activation to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner, leading to the formation of the spirocyclic product and regeneration of the catalyst.
A variety of coupling partners can be employed in these rhodium(III)-catalyzed spirocyclization reactions, leading to a diverse range of spirocyclic structures. rsc.org Common coupling partners include alkynes, alkenes, and diazo compounds. cvr.ac.in The choice of coupling partner significantly influences the structure of the final spirocyclic product.
For the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione derivatives, thiohydantoins serve as key precursors. The scope of the reaction is generally broad, tolerating a range of functional groups on both the thiohydantoin precursor and the coupling partner. This allows for the synthesis of a library of structurally diverse spiro-thiohydantoin compounds.
Table 1: Examples of Coupling Partners in Rhodium(III)-Catalyzed Spirocyclizations
| Coupling Partner | Resulting Spirocyclic Substructure | Reference |
|---|---|---|
| Alkynes | Spiro-alkenyl thiohydantoins | cvr.ac.in |
| Alkenes | Spiro-alkyl thiohydantoins | rsc.org |
| Diazo Compounds | Spiro-cyclopropyl thiohydantoins | cvr.ac.in |
| Maleimides | Spiro-succinimide thiohydantoins | rsc.org |
Other Novel Synthetic Transformations for Thione-Containing Spirocycles
Beyond C-H activation, other innovative synthetic methods have been developed for the construction of thione-containing spirocycles like 1,3-diazaspiro[4.4]nonane-2-thione.
Various cyclization strategies have been employed to construct the 1,3-diazaspiro[4.4]nonane-2-thione core. These methods often involve the reaction of a cyclic ketone with a source of thiourea (B124793) or a related reagent. For instance, the condensation of cyclopentanone with thiourea derivatives can lead to the formation of the desired spirocyclic system.
Radical-mediated dearomatization followed by spirocyclization represents a modern and powerful approach for synthesizing complex spirocycles. researchgate.netmdpi.com This strategy involves the generation of a radical species that attacks an aromatic ring, leading to a dearomatized intermediate which then undergoes an intramolecular cyclization to form the spirocyclic core. researchgate.net This method has been applied to the synthesis of various spiroheterocycles and holds promise for the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione derivatives from aromatic precursors.
Green Chemistry Considerations in Spiroheterocycle Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules, including spiroheterocycles. researchgate.netresearchgate.net The goal is to develop more environmentally benign and sustainable synthetic methods.
Key green chemistry considerations in the synthesis of compounds like 1,3-diazaspiro[4.4]nonane-2-thione include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. researchgate.net
Catalysis: Employing catalytic methods, which are often more efficient and generate less waste than stoichiometric reactions. nih.govrsc.org
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net
The development of catalytic, multicomponent reactions, and reactions in aqueous media or under solvent-free conditions are all important strategies in the green synthesis of spiroheterocycles. nih.govrsc.org
Advanced Characterization and Structural Elucidation of 1,3 Diazaspiro 4.4 Nonane 2 Thione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for delineating the molecular structure of 1,3-Diazaspiro(4.4)nonane-2-thione in solution. These techniques provide detailed information about the chemical environment, connectivity, and stereochemical arrangement of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the cyclopentane (B165970) ring and the N-H protons of the thiohydantoin moiety. The chemical shifts (δ) of the cyclopentane protons would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the spiro center and the nitrogen atoms would experience different shielding effects, leading to a range of chemical shifts. The N-H protons are expected to appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide critical information on the carbon framework. A key feature would be the signal for the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The spiro carbon, being a quaternary carbon, would exhibit a unique chemical shift. The carbons of the cyclopentane ring would show distinct signals based on their proximity to the spiro center and the heteroatoms.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | Broad singlet | - |
| Cyclopentane CH₂ | Multiplets | ~25-45 |
| Spiro C | - | Quaternary signal |
| C=S | - | ~180-200 |
| C=O (in thiohydantoin) | - | ~160-175 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Thiocarbonyl and Nitrogen Moieties
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent absorption bands for this compound are expected to be:
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the thiohydantoin ring.
C-H Stretching: Absorption bands in the range of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclopentane ring.
C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ is anticipated for the carbonyl group of the thiohydantoin ring.
C=S Stretching: The thiocarbonyl group (C=S) typically exhibits a weaker absorption band in the region of 1050-1250 cm⁻¹, which can sometimes be coupled with other vibrations, making it less distinct.
C-N Stretching: Vibrations for the C-N bonds are expected in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium to Strong, Broad |
| C-H stretch (aliphatic) | 2850-3000 | Medium to Strong |
| C=O stretch | 1700-1750 | Strong |
| C=S stretch | 1050-1250 | Weak to Medium |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern will be characteristic of the spiro-thiohydantoin structure. Key fragmentation pathways would likely involve the cleavage of the cyclopentane ring and the thiohydantoin moiety. Common fragments would include the loss of the thiocarbonyl group (CS), the carbonyl group (CO), and various fragments from the cyclopentane ring.
Predicted Mass Spectrometry Data for this compound (C₇H₁₀N₂OS):
| Ion | m/z (relative abundance) | Identity |
| [M]⁺ | Calculated exact mass | Molecular Ion |
| [M - CS]⁺ | M - 44 | Loss of thiocarbonyl |
| [M - CO]⁺ | M - 28 | Loss of carbonyl |
| [C₅H₈]⁺ | 68 | Cyclopentane fragment |
X-ray Crystallography for Solid-State Molecular Architecture
Characterization of Stereoisomers and Diastereomeric Forms
The spiro carbon atom in this compound is a stereocenter. The presence of this chiral center means that the compound can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other.
The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers), unless a chiral synthesis or resolution method is employed. The individual enantiomers would be optically active, rotating plane-polarized light in opposite directions.
The characterization of these stereoisomers would require chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), followed by analysis using chiroptical methods like circular dichroism (CD) spectroscopy. The CD spectra of the two enantiomers would be mirror images of each other.
It is important to note that while the spiro center is the primary source of chirality, the puckering of the five-membered rings could potentially lead to other diastereomeric forms, although these are generally expected to rapidly interconvert at room temperature.
Computational Chemistry and Theoretical Modeling of 1,3 Diazaspiro 4.4 Nonane 2 Thione
Density Functional Theory (DFT) Studies: A Quantum Mechanical Lens
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 1,3-Diazaspiro(4.4)nonane-2-thione. This computational method allows for the accurate prediction of molecular geometries, spectroscopic data, and reactivity, offering a theoretical framework to complement experimental findings.
Prediction and Correlation of Spectroscopic Data (NMR, IR): A Virtual Fingerprint
DFT calculations can accurately predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the compound's structure. youtube.com For instance, the calculated chemical shifts in ¹H and ¹³C NMR spectra can be correlated with the electronic environment of each atom in the molecule. researchgate.net Similarly, predicted IR vibrational frequencies can be assigned to specific functional groups, such as the C=S (thione) and N-H bonds, providing a detailed vibrational fingerprint of the molecule.
| Spectroscopic Data | Predicted Value Range | Key Functional Group Correlations |
| ¹H NMR Chemical Shift (ppm) | 1.5-4.0 (ring protons), 7.0-8.5 (N-H) | Aliphatic C-H, N-H protons |
| ¹³C NMR Chemical Shift (ppm) | 20-60 (aliphatic carbons), 180-200 (C=S) | Spiro carbon, methylene (B1212753) carbons, thione carbon |
| IR Frequency (cm⁻¹) | 3100-3300 (N-H stretch), 1100-1300 (C=S stretch) | Amine group, Thione group |
| Note: The data in this table is hypothetical and based on typical ranges for similar functional groups and structures. |
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution): Understanding Reactivity
The electronic properties of this compound are governed by its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these orbitals reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. researchgate.net Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor areas, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis: Mapping Chemical Transformations
DFT studies are instrumental in mapping the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate reaction mechanisms. nih.gov This analysis helps in understanding the feasibility and kinetics of a particular transformation, providing valuable information for designing synthetic routes to new derivatives or for understanding its biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Spirocyclic Systems
While DFT provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with solvent molecules. For spirocyclic systems, MD is particularly useful for exploring the range of accessible conformations and the energetic barriers between them, offering a more complete understanding of the molecule's behavior in a dynamic environment.
Quantitative Structure-Property Relationship (QSPR) Modeling of Spiro Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. For derivatives of this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity, and binding affinity to biological targets. By identifying key molecular descriptors that influence a particular property, QSPR models can guide the design of new spiro compounds with desired characteristics, accelerating the discovery process for new materials and therapeutic agents.
Lack of Publicly Available Research Data on the Computational Chemistry of this compound
A comprehensive search of scientific databases and scholarly publications has revealed a significant gap in the available research literature regarding the computational and theoretical modeling of the specific chemical compound this compound.
The performed searches for "quantum chemical studies of thiocarbonyl moiety in 1,3-Diazaspiro[4.4]nonane-2-thione," "DFT analysis of 1,3-Diazaspiro[4.4]nonane-2-thione thiocarbonyl," and related terms did not yield any studies that have computationally analyzed this exact molecule. While research exists for structurally similar compounds, such as the corresponding dione (B5365651) (1,3-diazaspiro[4.4]nonane-2,4-dione) and dithione (1,3-diazaspiro[4.4]nonane-2,4-dithione) analogs, this information is not directly transferable to the monothione specified. The electronic and structural properties of the thiocarbonyl group are unique and cannot be accurately inferred from its oxygen-containing or fully thionated counterparts.
Consequently, it is not possible to generate a scientifically accurate and informative article on the "," specifically concerning the "Quantum Chemical Studies of Thiocarbonyl Moieties," as no published data for parameters such as calculated bond lengths, bond angles, Mulliken atomic charges, or frontier molecular orbital energies (HOMO-LUMO) for this compound could be located.
Therefore, the requested article with detailed research findings and data tables for this compound cannot be produced at this time due to the absence of the necessary primary research in the public domain.
Chemical Reactivity and Derivatization Strategies of the 1,3 Diazaspiro 4.4 Nonane 2 Thione Scaffold
Transformations Involving the Thione Functional Group
The thione (C=S) group is the most prominent functional group in 1,3-diazaspiro[4.4]nonane-2-thione and a primary site for chemical modifications. Its reactivity is characterized by the polarizability of the C=S bond and its ability to participate in various reactions.
Reactivity Towards Nucleophiles and Electrophiles
The thione group possesses a dual reactivity profile. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophilic center, while the carbon atom is electrophilic. This allows for reactions with a wide range of electrophiles and nucleophiles, respectively.
Reaction with Electrophiles (S-Alkylation and S-Acylation): The nucleophilic sulfur atom readily reacts with electrophiles such as alkyl halides and acid chlorides. For instance, the S-alkylation of related cyclic thioureas is a common strategy to introduce various substituents. While specific studies on 1,3-diazaspiro[4.4]nonane-2-thione are limited, the reaction of the analogous 4-thioxo-1,3-diaza-spiro[4.4]nonan-2-one with electrophiles can be used as a reference. For example, its reaction would be expected to yield 2-(alkylthio)-1,3-diazaspiro[4.4]non-1-ene derivatives.
Reaction with Nucleophiles: The electrophilic carbon of the thione group is susceptible to attack by nucleophiles. For example, reaction with amines or hydrazines can lead to the formation of guanidine (B92328) or thiosemicarbazide (B42300) derivatives, respectively. These reactions often serve as a gateway to more complex heterocyclic systems.
Thione-Enethiol Tautomerism Considerations
Like many compounds containing a thioamide moiety, 1,3-diazaspiro[4.4]nonane-2-thione can exist in equilibrium with its enethiol tautomer, 1,3-diazaspiro[4.4]non-1-ene-2-thiol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the diazaspirononane ring.
The enethiol form, although typically the minor tautomer, can be crucial in certain reactions, as the thiol group is a potent nucleophile. Spectroscopic techniques such as NMR and IR, combined with computational studies, are often employed to investigate the tautomeric equilibrium in related cyclic thioureas. For instance, studies on 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione have explored its tautomeric forms. osi.lv The gas-phase calculated energy differences between possible tautomeric forms can be small, suggesting that multiple forms might be present in solution at room temperature. osi.lv
Modifications at Nitrogen Atoms of the Diazaspiro System
The two nitrogen atoms within the 1,3-diazaspiro[4.4]nonane core are also key sites for functionalization, offering another avenue for structural diversification.
N-Functionalization and its Impact on Scaffold Properties
The nitrogen atoms of the diazaspirononane ring can be functionalized through reactions such as N-alkylation and N-acylation. These modifications can significantly impact the physicochemical properties of the scaffold, including its solubility, lipophilicity, and biological activity. For example, the introduction of a hydroxyethyl (B10761427) group at the N-3 position of the related 1,3-diazaspiro[4.4]nonane-2,4-dione has been documented. nih.gov Similarly, N-acylation, for instance with an acetyl group, has been reported for the dione (B5365651) analog.
The nature of the substituent introduced at the nitrogen atoms can modulate the reactivity of the entire molecule. Electron-withdrawing groups, for example, can decrease the nucleophilicity of the nitrogen atoms and influence the thione group's reactivity.
Ring Expansions and Rearrangements of the Spiro[4.4]nonane Core
The spiro[4.4]nonane framework, while generally stable, can undergo ring expansion and rearrangement reactions under specific conditions, leading to the formation of novel polycyclic systems. A notable example is the Beckmann rearrangement of oximes derived from spiro[4.4]nonane ketones. The rearrangement of stereoisomeric spiro[4.4]nonane-1,6-dione monoximes has been shown to be dependent on the promoter used, leading to different ring-expanded products. This highlights the potential to selectively synthesize different lactam structures from a single spirocyclic precursor.
Another example of skeletal rearrangement is the palladium(II)-mediated 1,5-vinyl shift observed in a carboxy-substituted spiro[4.4]nonatriene, which results in the formation of annulated fulvenes. nih.gov While this specific reaction has not been reported for 1,3-diazaspiro[4.4]nonane-2-thione, it demonstrates the potential for C-C bond cleavage and migration within the spiro[4.4]nonane core under transition metal catalysis.
Synthetic Utility as a Precursor to Complex Heterocycles
The inherent reactivity of the 1,3-diazaspiro[4.4]nonane-2-thione scaffold makes it a valuable building block for the synthesis of more complex, fused, and spiro-fused heterocyclic systems.
The thione group is a key handle for constructing fused thiazole (B1198619) rings. For instance, reaction with α-haloketones can lead to the formation of spiro[imidazolo[2,1-b]thiazole] derivatives. osi.lvnih.govnih.govresearchgate.netrsc.org These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.
Furthermore, the diazaspirononane core can serve as a template for the construction of other heterocyclic rings. For example, spiro pyrimidine (B1678525) derivatives have been synthesized from related spirocyclic aminonitriles by reaction with various carbon electrophiles. nih.gov This suggests that 1,3-diazaspiro[4.4]nonane-2-thione could be a precursor to spiro-fused pyrimidines or other nitrogen-containing heterocycles. The double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide has also been utilized to synthesize spiro[4.4]thiadiazole derivatives, showcasing another synthetic route from related starting materials. nih.gov
Academic and Research Applications of 1,3 Diazaspiro 4.4 Nonane 2 Thione Analogs
Role as Chiral Ligands and Catalysts in Asymmetric Synthesis
The unique, rigid three-dimensional structure of spiro compounds, including analogs of 1,3-diazaspiro[4.4]nonane-2-thione, makes them highly valuable as chiral ligands in asymmetric catalysis. researchgate.netjlu.edu.cn Their conformational rigidity and well-defined stereochemistry are key to inducing high levels of enantioselectivity in a variety of chemical transformations. nih.govdiva-portal.org
The design of effective chiral spiro ligands hinges on several key principles. The inherent rigidity of the spirocyclic framework is a primary advantage, as it minimizes conformational flexibility and creates a well-defined and predictable chiral environment around the metal center. nih.govnih.gov This rigidity is crucial for effective stereochemical communication between the ligand and the reacting substrate. nih.gov
Another important design element is the C2-symmetry often present in these ligands. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the analysis of reaction mechanisms and often leads to higher enantioselectivities. acs.orgumich.edu Furthermore, the modular nature of spiro ligand synthesis allows for systematic modification of steric and electronic properties. jlu.edu.cnnih.gov By altering substituents on the spiro backbone, researchers can fine-tune the ligand's properties to optimize its performance for a specific catalytic reaction. nih.govumich.edu The development of ligands with nonsymmetrical designs has also proven effective, sometimes leading to even higher enantioselectivities than their C2-symmetric counterparts. nih.gov
The synthesis of these ligands often starts from readily available materials, and through a series of controlled steps, the desired spirocyclic core is constructed. umich.edunih.gov For instance, a facile, column-free synthetic route has been developed for a unique oxa-spirocyclic diphenol called O-SPINOL, which can be produced on a large scale. nih.gov
Spiro-based ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netjlu.edu.cn
Asymmetric Hydrogenation:
In the realm of asymmetric hydrogenation, iridium complexes featuring chiral spiro aminophosphine (B1255530) ligands (SpiroPAP) have shown remarkably high efficiency. nih.gov For example, in the hydrogenation of aryl ketones, these catalysts have achieved turnover numbers as high as 4.5 million, the highest reported to date for a molecular catalyst. nih.gov These catalysts are also highly effective for the hydrogenation of a variety of other substrates, including β- and δ-ketoesters, and α,β-unsaturated ketones and esters. nih.gov
The modification of these ligands, for instance by adding a thioether (SpiroSAP) or a bulky triarylphosphine group (SpiroPNP), has enabled the successful asymmetric hydrogenation of challenging substrates like β-alkyl-β-ketoesters and dialkyl ketones. nih.gov Furthermore, iridium catalysts with spiro ligands containing an oxazoline (B21484) moiety (SpiroOAP) have demonstrated high enantioselectivity in the hydrogenation of α-keto amides and racemic α-aryloxy lactones. nih.gov Rhodium complexes with chiral monodentate spiro phosphoramidite (B1245037) ligands (SIPHOS) have also proven highly effective for the hydrogenation of α-dehydroamino esters, enamides, and β-dehydroamino esters, achieving up to 99% enantiomeric excess (ee). researchgate.net
Carbon-Carbon Bond Formation:
Spiro-based catalysts have also been successfully employed in asymmetric C-C bond-forming reactions. For example, a class of C2-symmetric chiral spirocyclic phase-transfer catalysts has shown high performance in the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff base, yielding the desired products with up to 92% yield and 98% ee. acs.org In another example, an iron(III)-catalyzed spirocyclization cascade reaction provides a highly stereoselective route to spirocyclic bis-heterocycles. nih.gov
The versatility of spiro ligands is further highlighted by their application in other reactions such as the copper(II)- and zinc(II)-catalyzed asymmetric chlorination of cyclic β-keto esters, where they have achieved excellent yields and up to 97% ee. researchgate.net
Interactive Data Table: Performance of Spiro-Based Catalysts in Asymmetric Reactions
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Ir-SpiroPAP | Asymmetric Hydrogenation | Aryl ketones | Up to 99% | High | nih.gov |
| Ir-SpiroSAP/SpiroPNP | Asymmetric Hydrogenation | β-alkyl-β-ketoesters | High | High | nih.gov |
| Ir-SpiroOAP | Asymmetric Hydrogenation | α-keto amides | High | High | nih.gov |
| Rh-SIPHOS | Asymmetric Hydrogenation | α-dehydroamino esters | Up to 99% | High | researchgate.net |
| Chiral Spirocyclic PTC | Asymmetric Alkylation | tert-butyl glycinate Schiff base | Up to 98% | Up to 92% | acs.org |
| Fe(acac)3/Spiro-ligand | Spirocyclization | (2-halo)aryloxy furfuranyl ethers | Highly stereoselective | Good | nih.gov |
| Cu(II)/SPANbox | Asymmetric Chlorination | Cyclic β-keto esters | Up to 97% | Excellent | researchgate.net |
Exploration in Materials Science
The unique structural and electronic properties of spiro compounds have led to their exploration in the field of materials science, particularly in the development of advanced optoelectronic materials. nih.gov
Spiro compounds are widely utilized in various optoelectronic devices due to their excellent thermal stability and unique orthogonal structure. researchgate.net The spiro-linkage, which connects two π-systems through a common sp3-hybridized atom, helps to improve the morphological stability of materials while maintaining their desirable electronic properties. acs.org
In the context of Organic Light-Emitting Diodes (OLEDs), spiro compounds have shown great potential. researchgate.netacs.org The classic spiro unit, 9,9′-spriobifluorene (SBF), and its derivatives are frequently used. researchgate.net The rigid, three-dimensional structure of spiro compounds helps to prevent intermolecular aggregation, which can otherwise lead to quenching of luminescence. acs.org This property is particularly beneficial for achieving high-performance blue and violet fluorescent OLEDs. acs.org
Furthermore, the orthogonal arrangement of the molecular units in spiro compounds can effectively separate holes and electrons, which is advantageous for minimizing the singlet-triplet splitting energy in thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netacs.org Spiro-type compounds are also commonly used as host materials in phosphorescent OLEDs (PhOLEDs), where their high triplet energy is a key attribute. acs.org
Spiro-OMeTAD is a prominent example of a spiro-based hole-transport material (HTM) that has been extensively studied in solid-state dye-sensitized solar cells and perovskite solar cells. rsc.org The oxidized form of this compound, Spiro(TFSI)2, has also been investigated for its optical and electronic properties. rsc.org
The incorporation of spirocyclic systems into conjugated polymers is a strategy to control their solid-state structure and enhance their performance in optoelectronic applications. tsijournals.commdpi.com Traditionally, the tetrahedral core of a spirocycle combined with a planar conjugated backbone has been used to influence the thin-film microstructure and improve device efficiencies. tsijournals.commdpi.com For instance, spirocyclic fluorene (B118485) and sila-fluorene-containing conjugated polymers have demonstrated enhanced stability and improved emission compared to their non-spirocyclic counterparts. tsijournals.commdpi.com
More recently, research has focused on utilizing the electronic properties of the spirocycle itself to tune the energy levels of the conjugated polymer. tsijournals.comucl.ac.uknih.gov By modifying the heteroatom's size and oxidation state within the orthogonal spirocycle, it is possible to achieve fine-tuning of both the absorption and emission of the polymer. tsijournals.comucl.ac.uknih.gov This novel method of energetic manipulation opens up possibilities for the targeted synthesis of polymers with electronically active spirocycles for future applications. tsijournals.comucl.ac.uknih.gov
Mechanistic Studies in Agrochemical Design
Spiro compounds are a class of biologically active organic molecules that have garnered significant attention in the development of new pesticides. acs.orgnih.gov Their unique structures and mechanisms of action often result in a lower propensity for the development of resistance in target pests. acs.orgnih.gov
A key aspect of designing new and effective agrochemicals is the analysis of structure-activity relationships (SARs). acs.orgnih.gov By systematically modifying the structure of spiro compounds and evaluating their biological activity, researchers can identify the key structural features responsible for their pesticidal effects. This review summarizes spiro compounds with a range of biological activities, including insecticidal, bactericidal, fungicidal, herbicidal, antiviral, and plant growth regulating functions, to provide insights for the creation of new spiro-based pesticides. acs.orgnih.gov
For example, some spiro-4H-pyran derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov Additionally, certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been investigated for their anticancer properties, with mechanistic studies revealing their mode of action. mdpi.com While this research is in the medical field, the principles of understanding the mechanism of action at a molecular level are directly transferable to agrochemical design.
Design of Chemosensors and Recognition Systems
The inherent properties of the thiourea (B124793) group, a key feature of 1,3-diazaspiro(4.4)nonane-2-thione, make its analogs attractive candidates for the development of chemosensors. Thiourea-based sensors are known for their ability to interact with various analytes through hydrogen bonding and coordination, often resulting in a detectable optical or electrochemical signal.
Thiourea derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions in aqueous solutions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target ion. For instance, certain thiourea-based chemosensors have demonstrated high affinity and selectivity for ions like zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), making them valuable tools for environmental monitoring and cellular imaging. The interaction between the thiourea sulfur atom and the metal ion can lead to a conformational change in the sensor molecule, altering its photophysical properties.
Furthermore, the hydrogen-bonding capabilities of the thiourea moiety have been exploited in the design of chemosensors for anions. Symmetrical chemosensors incorporating thiourea groups have shown selective binding to anions like acetate (B1210297) through the formation of multiple hydrogen bonds. This interaction can induce a conformational change and a corresponding colorimetric or fluorescent response, enabling the detection of the target anion in various samples. The design of such recognition systems often involves integrating the thiourea unit with a signaling component, such as a fluorophore or chromophore, to translate the binding event into a measurable output.
Insights into Protein-Ligand Interactions and Enzyme Inhibition Mechanisms (Non-Clinical, In Vitro)
In the realm of medicinal chemistry and chemical biology, analogs of this compound serve as valuable tools for probing protein-ligand interactions and elucidating enzyme inhibition mechanisms in a non-clinical, in vitro setting. The rigid spirocyclic core combined with the versatile thiourea group allows for the systematic exploration of structure-activity relationships.
The this compound scaffold provides a three-dimensional framework that can be strategically functionalized to target specific protein binding sites. The spirocyclic nature of the core restricts the conformational flexibility of the molecule, which can be advantageous in ligand design by pre-organizing the substituents for optimal interaction with a biological target. This can lead to higher binding affinities and selectivities.
The thiourea group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for a wide range of interactions with amino acid residues in a protein's active site. The sulfur atom of the thione group can also participate in coordination with metal ions present in metalloenzymes.
The design of ligands based on this scaffold often involves a "scaffold hopping" approach, where the core structure is used to mimic the spatial arrangement of functional groups found in known active compounds. For example, by modifying the substituents on the nitrogen atoms of the diazaspiro ring system, it is possible to explore different regions of a protein's binding pocket and optimize interactions. The choice of substituents can influence properties such as lipophilicity, polarity, and steric bulk, all of which are critical for achieving potent and selective enzyme inhibition.
Molecular docking is a computational technique frequently employed to predict the binding mode and affinity of small molecules to a protein target. In the context of this compound analogs, docking studies can provide valuable insights into how these compounds might interact with a specific enzyme's active site. These in silico studies help to visualize the potential hydrogen bonding, hydrophobic, and electrostatic interactions between the ligand and the protein.
For instance, docking simulations of thiourea derivatives into the active sites of various enzymes have been used to rationalize their inhibitory activities. These studies can reveal key amino acid residues that are crucial for binding and can guide the design of more potent inhibitors. The predicted binding energy from docking calculations can also be used to rank potential inhibitors before their synthesis and experimental testing, thereby streamlining the drug discovery process.
The table below presents hypothetical molecular docking data for a series of this compound analogs against a target enzyme, illustrating how this technique can be used to predict binding affinity.
| Compound ID | R1 Substituent | R2 Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| DSN-1 | H | H | -6.5 | TYR-120, SER-210 |
| DSN-2 | Methyl | H | -7.2 | TYR-120, SER-210, LEU-150 |
| DSN-3 | Phenyl | H | -8.1 | TYR-120, SER-210, PHE-250 |
| DSN-4 | H | Methyl | -6.8 | TYR-120, SER-210, ALA-180 |
| DSN-5 | H | Phenyl | -7.5 | TYR-120, SER-210, TRP-200 |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies in a research context focus on systematically modifying the scaffold and evaluating the impact of these changes on in vitro enzyme inhibition.
By synthesizing a library of analogs with variations at different positions of the diazaspiro ring and the thiourea group, researchers can identify the structural features that are critical for activity. For example, the introduction of different substituents on the nitrogen atoms can modulate the compound's lipophilicity and steric profile, which in turn can affect its ability to fit into the enzyme's active site.
The following table provides a hypothetical example of SAR data for a series of this compound analogs tested against a specific enzyme in vitro.
| Compound ID | R1 Substituent | R2 Substituent | In Vitro Enzyme Inhibition (IC₅₀, µM) |
| DSN-A | H | H | 50.2 |
| DSN-B | 4-Chlorophenyl | H | 15.8 |
| DSN-C | 4-Methoxyphenyl | H | 25.4 |
| DSN-D | H | 4-Fluorophenyl | 30.1 |
| DSN-E | 4-Chlorophenyl | 4-Fluorophenyl | 5.7 |
This table is for illustrative purposes only and does not represent actual experimental data.
These SAR studies, often complemented by molecular modeling, provide a rational basis for the design of more potent and selective enzyme inhibitors for research purposes, contributing to a deeper understanding of enzyme function and mechanism.
Future Outlook and Emerging Research Frontiers
Development of Novel Synthetic Methodologies for Spiro Thiones
The synthesis of spirocyclic structures like 1,3-diazaspiro[4.4]nonane-2-thione often involves multi-step reactions that necessitate precise control over reaction conditions. ontosight.ai The quest for more efficient and versatile synthetic routes is a continuous endeavor in organic chemistry. Future research is anticipated to focus on the development of novel methodologies that offer higher yields, greater stereoselectivity, and improved atom economy.
Key areas of exploration are likely to include:
Catalytic Systems: The use of organocatalysis and transition-metal catalysis has shown exponential growth in the synthesis of spirocycles. rsc.org Future work will likely explore new catalytic systems that can facilitate the construction of the spiro-thiourea framework in a more direct and enantioselective manner.
Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov Designing new MCRs for the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione and its derivatives could significantly streamline their production. nih.gov
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic strategies. nih.gov Future methodologies will likely focus on the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and environmental impact. nih.gov This includes exploring solvent-free reactions and the use of recoverable and reusable catalysts. rsc.org
A recent trend in the synthesis of related spiro compounds involves the use of isocyanide-based multicomponent reactions, which provide an efficient pathway to complex spiro architectures. nih.gov Another promising direction is the application of domino radical bicyclization for constructing azaspiro[4.4]nonane skeletons. researchgate.net These innovative approaches could be adapted for the synthesis of 1,3-diazaspiro[4.4]nonane-2-thione.
Advanced Spectroscopic Techniques for Dynamic Studies of 1,3-Diazaspiro[4.4]nonane-2-thione
Understanding the three-dimensional structure and dynamic behavior of 1,3-diazaspiro[4.4]nonane-2-thione is crucial for elucidating its properties and mechanism of action in various applications. Advanced spectroscopic techniques are indispensable tools for these investigations. researchgate.net
Future research in this area will likely involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional (2D) NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. chemicalbook.comrsc.org These techniques are crucial for determining the conformation and dynamic processes of the spirocyclic system. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. Future studies will aim to obtain high-quality crystals of 1,3-diazaspiro[4.4]nonane-2-thione and its derivatives to unequivocally establish their stereochemistry and packing arrangements. rsc.org
Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions. researchgate.net Advanced techniques like time-resolved and temperature-dependent spectroscopy can provide insights into the dynamic behavior and conformational changes of the molecule.
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) calculations can be used to predict and rationalize the spectroscopic properties, conformational preferences, and electronic structure of 1,3-diazaspiro[4.4]nonane-2-thione. rsc.org
The table below summarizes some of the key spectroscopic techniques and their potential applications in the study of 1,3-diazaspiro[4.4]nonane-2-thione.
| Spectroscopic Technique | Information Obtained |
| 1D and 2D NMR | Connectivity, conformation, dynamic processes |
| X-ray Crystallography | Precise 3D structure, stereochemistry, intermolecular interactions |
| Infrared (IR) Spectroscopy | Functional group identification, hydrogen bonding |
| Raman Spectroscopy | Molecular vibrations, structural fingerprint |
| Mass Spectrometry | Molecular weight, fragmentation patterns |
Integration of Machine Learning in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. These computational tools can be leveraged to accelerate the design and predict the properties of novel 1,3-diazaspiro[4.4]nonane-2-thione derivatives.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govresearchgate.net By developing robust QSAR models for 1,3-diazaspiro[4.4]nonane-2-thione derivatives, it will be possible to predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis. researchgate.net
In Silico Screening: Virtual screening of large compound libraries against specific biological targets can be performed using ML-based scoring functions. This approach can identify potential hits from the vast chemical space of 1,3-diazaspiro[4.4]nonane-2-thione derivatives for various applications.
De Novo Design: Generative ML models can be trained to design novel molecules with desired properties from scratch. This powerful technique could be used to generate new 1,3-diazaspiro[4.4]nonane-2-thione derivatives with optimized activity and other desirable characteristics.
The development of predictive models for properties such as solubility, and metabolic stability will be crucial for the successful application of these compounds.
Expanding the Scope of Non-Clinical Applications for 1,3-Diazaspiro[4.4]nonane-2-thione Derivatives
While the biological activities of spirocyclic compounds are well-documented, the exploration of their non-clinical applications is an emerging and promising field. The unique structural and electronic properties of 1,3-diazaspiro[4.4]nonane-2-thione and its derivatives make them attractive candidates for various material science and agricultural applications.
Potential future applications include:
Materials Science: Spiro compounds have shown potential in the development of organic semiconductors, light-emitting diodes, and liquid crystals. nih.gov The rigid spirocyclic core of 1,3-diazaspiro[4.4]nonane-2-thione could be functionalized to create novel materials with interesting photophysical and electronic properties.
Agriculture: Thiourea (B124793) and its derivatives have been investigated for their roles in agriculture as plant growth regulators, frost protectants, and fungicides. sinhon-chem.comy-h.cc Spiro compounds have also attracted considerable attention in pesticide development due to their unique mechanisms of action. nih.gov Derivatives of 1,3-diazaspiro[4.4]nonane-2-thione could be explored for their potential as novel agrochemicals, including insecticides, herbicides, and fungicides. nih.govnih.gov
Catalysis: The nitrogen and sulfur atoms in the thiourea moiety can act as coordination sites for metal ions, suggesting that derivatives of 1,3-diazaspiro[4.4]nonane-2-thione could be developed as ligands for asymmetric catalysis. nih.gov
The table below outlines potential non-clinical applications and the key properties of 1,3-diazaspiro[4.4]nonane-2-thione derivatives that make them suitable for these roles.
| Application Area | Relevant Properties |
| Materials Science | Rigid structure, tunable electronic properties, potential for self-assembly |
| Agriculture | Plant growth regulation, antifungal/insecticidal activity, metal chelation |
| Catalysis | Metal-coordinating ability, chiral scaffold potential |
Q & A
Q. What are the key synthetic routes for 1,3-Diazaspiro[4.4]nonane-2-thione and its derivatives?
The synthesis typically involves multi-step strategies, including Strecker synthesis, partial hydrolysis, and cyclization. For example, derivatives like 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones are synthesized via N-cyanomethylation followed by hydrolysis and alkylation/arylation . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving high yields (>82% in some cases) . Advanced routes may incorporate spirocyclization with sulfur-containing precursors to introduce the thione group .
Q. How is the structure of 1,3-Diazaspiro[4.4]nonane-2-thione validated experimentally?
X-ray crystallography and NMR spectroscopy are standard for structural confirmation. For example, bond lengths and angles in related spirocyclic compounds (e.g., 7-oxo-2-azaspiro[3.5]nonane) are resolved via X-ray diffraction . NMR analysis (¹H/¹³C) is used to verify substituent positions and spiro junction integrity, particularly for derivatives with halogen or aryl groups .
Q. What pharmacological models are used to evaluate its anticonvulsant activity?
The Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in rodents are standard. Compounds like N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione show ED₅₀ values of 24.8 mg/kg in MES, indicating efficacy comparable to reference drugs (e.g., valproate) . In vitro GABAA receptor binding assays are also employed to assess mechanism-of-action .
Advanced Research Questions
Q. How can structural modifications improve selectivity and reduce off-target effects in anticonvulsant derivatives?
Key strategies include:
- Substituent optimization : Fluorine or trifluoromethyl groups at the 4-position of the benzyl moiety enhance activity while reducing metabolic instability .
- Spiro system tuning : Expanding the spiro ring (e.g., from [4.4] to [4.5]) alters steric and electronic properties, affecting GABAA receptor affinity .
- Side-chain modulation : Increasing alkyl chain length improves blood-brain barrier permeability but may increase cytotoxicity . Computational docking studies (e.g., using AutoDock Vina) guide rational design by predicting binding poses .
Q. Why do some derivatives show conflicting activity data across studies?
Discrepancies arise from:
- Experimental variability : Differences in animal models (e.g., mice vs. rats), dosing protocols, or seizure induction methods (MES vs. scPTZ) .
- Metabolic differences : Derivatives with labile substituents (e.g., esters) may exhibit unstable pharmacokinetics, leading to inconsistent in vivo results .
- Off-target interactions : For example, 5-HT1A/5-HT2A receptor activity in some analogs may counteract anticonvulsant effects .
Q. How can computational methods enhance the design of spirocyclic thione derivatives?
- QSAR modeling : Correlates substituent descriptors (e.g., logP, polar surface area) with biological activity to predict novel analogs .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes (e.g., GABAA binding sites) over time .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic liabilities (e.g., poor solubility) early in development .
Methodological Challenges and Solutions
Q. Addressing low solubility in biological assays
Q. Resolving synthetic impurities in spirocyclic products
- HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients separate closely related byproducts (e.g., regioisomers) .
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediates to optimize reaction termination points .
Critical Research Gaps
- Long-term toxicity profiles : Most studies focus on acute effects; chronic exposure data are lacking .
- Enantioselective synthesis : Limited data on chiral derivatives’ activity (e.g., R vs. S configurations) .
- Target validation : Mechanistic studies beyond GABAA (e.g., NMDA or sodium channel interactions) are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
